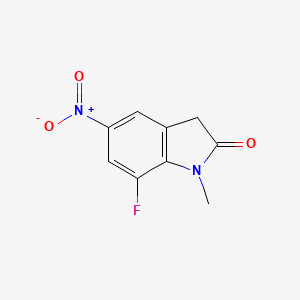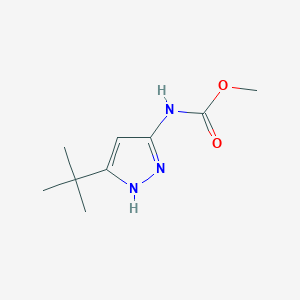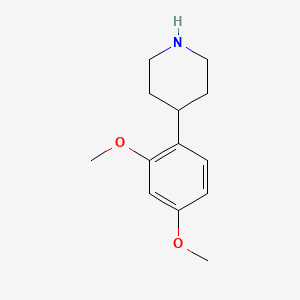
1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine is a chemical compound that features a brominated pyridine ring attached to a sulfonyl group, which is further connected to an ethyl-substituted piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated to form 5-bromo-pyridine.
Sulfonylation: The brominated pyridine undergoes sulfonylation to introduce the sulfonyl group, resulting in 5-bromo-pyridine-3-sulfonyl chloride.
Piperazine Derivatization: The sulfonyl chloride is then reacted with 4-ethyl-piperazine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and ligands are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Material Science: The compound can be incorporated into polymers to modify their properties.
Biological Studies: It can be used to study the effects of sulfonyl and brominated pyridine groups on biological systems.
Mechanism of Action
The mechanism of action of 1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the brominated pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-pyridine-3-sulfonyl)-4-methyl-piperazine: Similar structure but with a methyl group instead of an ethyl group.
5-Bromo-3-pyridinesulfonyl chloride: Lacks the piperazine ring, used as an intermediate in synthesis.
Uniqueness
1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine is unique due to the combination of its brominated pyridine ring, sulfonyl group, and ethyl-substituted piperazine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block for further synthesis .
Properties
Molecular Formula |
C11H16BrN3O2S |
|---|---|
Molecular Weight |
334.24 g/mol |
IUPAC Name |
1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine |
InChI |
InChI=1S/C11H16BrN3O2S/c1-2-14-3-5-15(6-4-14)18(16,17)11-7-10(12)8-13-9-11/h7-9H,2-6H2,1H3 |
InChI Key |
FENAJIJCNZEGRV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride](/img/structure/B8742723.png)
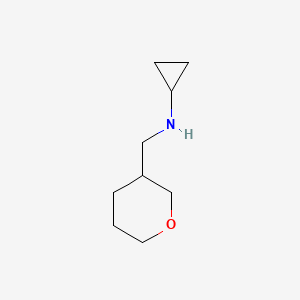
![Propanamide, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B8742737.png)
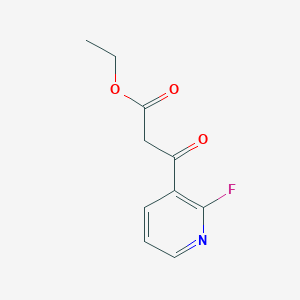
![7-methylImidazo[1,2-b]pyridazine](/img/structure/B8742749.png)


